molecular formula C11H13NO3 B8726912 Benzoic acid dimethylcarbamoylmethyl ester CAS No. 106231-54-3

Benzoic acid dimethylcarbamoylmethyl ester

Cat. No.: B8726912
CAS No.: 106231-54-3
M. Wt: 207.23 g/mol
InChI Key: WKIMLEWQZUKSJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid dimethylcarbamoylmethyl ester is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

106231-54-3

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

[2-(dimethylamino)-2-oxoethyl] benzoate

InChI

InChI=1S/C11H13NO3/c1-12(2)10(13)8-15-11(14)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

WKIMLEWQZUKSJM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)COC(=O)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzoic acid (2.44 g, 0.02 mole) and 2-chloro-N,N-dimethylacetamide (2.43 g, 0.02 mole) were dissolved in 10 ml of N,N-dimethylformamide. Sodium iodide (150, 2 mmol) and triethylamine (2.02 g, 0.02 mole) were added and the mixture was stirred at room temperature (20°-25° C.) overnight. After addition of 50 ml of water the reaction mixture was extracted twice with ethyl acetate. The combined extracts were washed with a diluted solution of sodium thiosulphate, a 2% aqueous solution of sodium bicarbonate, water, dried over anhydrous sodium sulphate and evaporated in vacuo. The residue was crystallized from ethanol-water to give 3.5 g (85%) of the title compound. Mp 81°-82° C.
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step Two
Quantity
2.02 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
85%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.